(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(7-methoxy-1-methyl-2-oxoquinolin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15-12-8-11(19-2)5-3-9(12)7-10(14(15)18)4-6-13(16)17/h3-8H,1-2H3,(H,16,17)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYKJSKOLSICI-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C=C(C1=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)OC)C=C(C1=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized quinoline derivatives.
Scientific Research Applications
(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to four analogs based on core structure, substituents, and functional groups (Table 1):
Table 1: Structural Comparison of Quinolinone and Cinnamic Acid Derivatives
Critical Analysis of Substituent Effects
Quinolinone vs. Phenylpropenoic Acid Cores The quinolinone core enables hydrogen bonding via the lactam carbonyl and planar aromatic interactions, which are absent in phenylpropenoic acids like p-coumaric acid. This may enhance target specificity for enzymes or DNA . Phenylpropenoic acids (e.g., ferulic acid) prioritize antioxidant activity via phenolic hydroxyl groups, whereas the quinolinone derivative’s methoxy group may improve metabolic stability .
Functional Group Modifications α,β-Unsaturation: The propenoic acid group in the target compound allows conjugation, enhancing electron delocalization and stability compared to the saturated propanoic acid analog . Methoxy vs.
Synthetic Accessibility Quinolinone derivatives are synthesized via cyclization or substitution reactions (e.g., using 3-oxopropanoic acid intermediates) , whereas phenylpropenoic acids are often isolated from natural sources or synthesized via Knoevenagel condensations .
Pharmacological and Physicochemical Predictions
- Target Selectivity: The quinolinone core may interact with kinase or cholinesterase active sites, as seen in related heterocycles .
- Solubility : The carboxylic acid group improves water solubility, but the methoxy and methyl substituents increase lipophilicity compared to hydroxylated analogs .
- Stability: The α,β-unsaturated system may confer susceptibility to nucleophilic attack, whereas saturated analogs (e.g., propanoic acid derivative) lack this reactivity .
Biological Activity
(2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of quinoline derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H13NO4
- Molecular Weight : 273.26 g/mol
- CAS Number : 924859-44-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It has been shown to modulate apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins such as Bcl-2.
- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells.
Anticancer Activity
Research has indicated that this compound demonstrates significant anticancer activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via Bcl-2 modulation |
| HeLa | 15.0 | Cell cycle arrest at G2/M phase |
| A549 | 18.0 | Reactive oxygen species (ROS) generation |
The above data suggests that the compound effectively inhibits cell growth and induces apoptosis in breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies have demonstrated that it can decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated macrophages.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on MCF-7 Cells :
- In a study published by PMC9320890, this compound was tested on MCF-7 cells. The results indicated that the compound significantly reduced Bcl-2 expression by over 50% and increased caspase-3 levels by five-fold compared to untreated controls.
-
Mechanistic Insights :
- A mechanistic study highlighted the role of ROS in mediating the anticancer effects of the compound. The compound was found to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (2E)-3-(7-methoxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 7-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and malonic acid derivatives. Stereochemical control of the (2E)-configuration is achieved using acidic catalysts (e.g., piperidine) and reflux conditions in polar aprotic solvents (e.g., DMF). Monitoring via HPLC or TLC with UV detection ensures reaction completion. Confirmation of the E-isomer requires nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed via high-resolution mass spectrometry (HRMS) and HPLC (≥95% purity threshold). Structural confirmation involves:
- 1H/13C NMR : Key signals include the methoxy singlet (δ ~3.9 ppm), quinolinone carbonyl (δ ~165 ppm), and α,β-unsaturated carboxylic acid protons (δ ~6.5–7.5 ppm, J = 15–16 Hz for trans-configuration) .
- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (quinolinone C=O).
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
Q. What are the solubility and stability profiles under physiological conditions?
- Methodological Answer : The compound exhibits poor aqueous solubility due to its hydrophobic quinoline core. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) or using co-solvents (e.g., DMSO:water mixtures). Stability studies (pH 1–9, 37°C) show degradation at extremes (pH <3 or >8), requiring storage at 4°C in inert atmospheres. Accelerated stability testing via LC-MS identifies degradation products (e.g., decarboxylation or hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). Mitigation strategies include:
- Dose-response normalization : Use standardized IC50 values with controls (e.g., staurosporine for cytotoxicity).
- Off-target profiling : Employ kinase/GPCR panels to identify non-specific binding.
- Metabolic stability assays : Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinoline-binding enzymes).
- QSAR modeling : Employ Gaussian-based DFT calculations for electronic descriptors (e.g., HOMO-LUMO gaps) correlated with bioactivity.
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., using AMBER or GROMACS) .
Q. How to design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- In vitro ADME : Measure permeability (Caco-2 assays), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes).
- In vivo PK : Administer IV/oral doses in rodents; collect plasma samples for LC-MS/MS analysis. Calculate AUC, Cmax, and t1/2 using non-compartmental models.
- Tissue distribution : Radiolabel the compound (e.g., 14C) to quantify accumulation in target organs .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
